1-Pyrenol-d9 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenol-d9 Acetate is a deuterated derivative of 1-Pyrenol, a compound known for its applications in various fields of scientific research. The molecular formula of this compound is C18H3D9O2, and it has a molecular weight of 269.34 . This compound is particularly useful in proteomics research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups .
Preparation Methods
The synthesis of 1-Pyrenol-d9 Acetate involves the acetylation of 1-Pyrenol-d9. The general synthetic route includes the reaction of 1-Pyrenol-d9 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Chemical Reactions Analysis
1-Pyrenol-d9 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction reactions can convert it back to 1-Pyrenol-d9.
Substitution: Electrophilic aromatic substitution reactions can occur at the 1, 3, 6, and 8 positions of the pyrene nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pyrenol-d9 Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which provides clear and distinct signals.
Biology: In proteomics, it is used to study protein interactions and modifications.
Medicine: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-Pyrenol-d9 Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to track and analyze their behavior and interactions. The deuterium labeling provides a unique signature that can be detected using various analytical techniques, making it a valuable tool in studying complex biological processes .
Comparison with Similar Compounds
1-Pyrenol-d9 Acetate can be compared with other deuterated pyrene derivatives, such as:
1-Pyrenol-d10: Similar in structure but with an additional deuterium atom.
1-Pyrenol-d8: Lacks one deuterium atom compared to this compound.
1-Pyrenol: The non-deuterated form, which is less useful in NMR studies due to overlapping signals.
The uniqueness of this compound lies in its specific deuterium labeling, which provides a balance between stability and detectability in various analytical applications .
Properties
Molecular Formula |
C18H12O2 |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl) acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
XMAPHCGFUPXIEN-JGBJNMEESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])OC(=O)C)[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.